1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine
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Overview
Description
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of 4,4-Bis(4-fluorophenyl)butyl bromide, which is then reacted with piperazine to form the core structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the aromatic rings leads to the formation of cyclohexane derivatives.
Scientific Research Applications
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,4-Bis(4-chlorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine
- 1-(4,4-Bis(4-methylphenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine
Uniqueness
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
143760-28-5 |
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Molecular Formula |
C36H41F2N3O |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
1-(N-benzylanilino)-3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C36H41F2N3O/c37-32-17-13-30(14-18-32)36(31-15-19-33(38)20-16-31)12-7-21-39-22-24-40(25-23-39)27-35(42)28-41(34-10-5-2-6-11-34)26-29-8-3-1-4-9-29/h1-6,8-11,13-20,35-36,42H,7,12,21-28H2 |
InChI Key |
QFSSEKVIZBZQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CN(CC4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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